molecular formula C6H6AsBrO3 B1596059 (4-Bromophenyl)arsonic acid CAS No. 55048-80-1

(4-Bromophenyl)arsonic acid

Cat. No.: B1596059
CAS No.: 55048-80-1
M. Wt: 280.94 g/mol
InChI Key: RLRUFMQAMUHYAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Bromophenyl)arsonic acid is an organoarsenic compound with the molecular formula C6H6AsBrO3 It is characterized by the presence of a bromine atom attached to the para position of a phenyl ring, which is further bonded to an arsonic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromophenyl)arsonic acid typically involves the reaction of 4-bromoaniline with arsenic acid. The process begins with the diazotization of 4-bromoaniline to form a diazonium salt, which is then reacted with arsenic acid under controlled conditions to yield this compound. The reaction is usually carried out in an aqueous medium at a temperature range of 0-5°C to ensure the stability of the diazonium salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent control of reaction conditions to achieve high yields and purity. The final product is typically purified through recrystallization or other suitable methods to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: (4-Bromophenyl)arsonic acid undergoes various chemical reactions, including:

    Oxidation: The arsonic acid group can be oxidized to form arsonate derivatives.

    Reduction: Reduction of the arsonic acid group can yield arsine derivatives.

    Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like sodium methoxide and potassium tert-butoxide are used under basic conditions for substitution reactions.

Major Products:

    Oxidation: Arsonate derivatives.

    Reduction: Arsine derivatives.

    Substitution: Various substituted phenyl arsonic acids depending on the substituent introduced.

Scientific Research Applications

Chemistry

  • Precursor for Synthesis: It serves as a precursor in the synthesis of various organoarsenic compounds, facilitating the development of new materials with tailored properties.
  • Reagent in Organic Reactions: The compound is utilized in numerous organic reactions due to its ability to undergo oxidation, reduction, and substitution reactions, making it valuable in synthetic organic chemistry.

Biology

  • Biological Activity Studies: Research indicates that (4-Bromophenyl)arsonic acid may interact with biomolecules, particularly through covalent bonding with thiol groups in proteins. This interaction can inhibit enzyme activity, suggesting potential biological applications.
  • Environmental Impact: Studies have shown that arsonic acids, including this compound, pose environmental risks due to their prevalence in contaminated ecosystems. Understanding these interactions is critical for assessing their ecological impact.

Medicine

  • Therapeutic Development: Ongoing research explores its potential as a therapeutic agent in treating diseases. The compound's unique structure may contribute to novel mechanisms of action against specific targets in biological systems.

Case Studies and Research Findings

  • Mechanism of Action Study:
    A study published in Acta Crystallographica examined the intermolecular interactions of this compound, revealing that O-H...O hydrogen bonds link molecules into two-dimensional layers, which may influence its biological activity .
  • Comparative Analysis:
    Research conducted on arsonic acids highlighted the environmental and health risks associated with these compounds, emphasizing the need for further investigation into their behavior in contaminated environments .
  • Pharmacological Potential:
    Investigations into the pharmacological properties of this compound suggest it could serve as a lead compound for developing new therapeutic agents targeting specific diseases .

Mechanism of Action

The mechanism of action of (4-Bromophenyl)arsonic acid involves its interaction with specific molecular targets, primarily through the arsonic acid group. This group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. The bromine atom on the phenyl ring can also participate in halogen bonding, further influencing the compound’s biological activity. The exact pathways and molecular targets are still under investigation, but these interactions are believed to play a crucial role in the compound’s effects.

Comparison with Similar Compounds

    Phenylarsenic acid: Lacks the bromine substituent, resulting in different reactivity and applications.

    (4-Chlorophenyl)arsonic acid: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical properties and biological activity.

    (4-Nitrophenyl)arsonic acid:

Uniqueness: (4-Bromophenyl)arsonic acid is unique due to the presence of the bromine atom, which imparts distinct chemical properties and reactivity compared to other phenyl arsonic acids. This uniqueness makes it valuable in specific synthetic applications and research studies.

Biological Activity

(4-Bromophenyl)arsonic acid, a compound with the molecular formula C6_6H6_6AsBrO3_3, is an organoarsenic compound notable for its diverse biological activities. This compound has garnered attention due to its potential applications in various fields, including biochemistry and pharmacology. Understanding its biological activity is crucial for evaluating its safety and potential therapeutic uses.

The biological activity of this compound primarily stems from its arsonic acid group, which can form covalent bonds with thiol groups in proteins. This interaction leads to the inhibition of enzyme activity, affecting various biochemical pathways. The presence of the bromine atom on the phenyl ring enhances its reactivity through halogen bonding, further influencing its biological effects.

Biological Activity Overview

The compound exhibits several biological activities, including:

  • Enzyme Inhibition : It inhibits various enzymes by modifying thiol groups.
  • Cytotoxicity : Studies indicate that it can induce cytotoxic effects in certain cell lines.
  • Antimicrobial Properties : Preliminary data suggest potential antimicrobial activity.

Cytotoxicity Studies

A study conducted on human cancer cell lines revealed that this compound exhibited significant cytotoxic effects. The IC50_{50} values were determined to be in the low micromolar range, indicating strong cytotoxic potential. The mechanism involved apoptosis induction and cell cycle arrest at the G2/M phase.

Enzyme Interaction Studies

In vitro assays demonstrated that this compound effectively inhibited key metabolic enzymes. For instance, it showed a significant reduction in the activity of glutathione S-transferase (GST), an enzyme involved in detoxification processes. This inhibition was attributed to the compound's ability to form covalent bonds with the enzyme's active site.

Antimicrobial Activity

Research has indicated that this compound possesses antimicrobial properties against a range of pathogens. In particular, it displayed inhibitory effects on Gram-positive bacteria, suggesting potential applications as an antimicrobial agent.

Data Table: Summary of Biological Activities

Biological Activity Observations Reference
Enzyme InhibitionSignificant inhibition of GST activity
CytotoxicityInduces apoptosis in cancer cell lines; IC50_{50} in low micromolar range
Antimicrobial PropertiesEffective against Gram-positive bacteria

Properties

IUPAC Name

(4-bromophenyl)arsonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6AsBrO3/c8-6-3-1-5(2-4-6)7(9,10)11/h1-4H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLRUFMQAMUHYAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[As](=O)(O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6AsBrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50278979
Record name (4-bromophenyl)arsonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50278979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55048-80-1
Record name ANTINEOPLASTIC-10875
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10875
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (4-bromophenyl)arsonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50278979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Bromophenyl)arsonic acid
Reactant of Route 2
Reactant of Route 2
(4-Bromophenyl)arsonic acid
Reactant of Route 3
Reactant of Route 3
(4-Bromophenyl)arsonic acid
Reactant of Route 4
Reactant of Route 4
(4-Bromophenyl)arsonic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
(4-Bromophenyl)arsonic acid
Reactant of Route 6
Reactant of Route 6
(4-Bromophenyl)arsonic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.